tert-Butyl (6-bromohexyl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of tert-Butyl (6-bromohexyl)carbamate and related silyl carbamates involves the transformation of amino protecting groups such as N-tert-butoxycarbonyl (Boc) into N-tert-butyldimethylsilyloxycarbonyl groups. This is achieved through treatment with tert-butyldimethylsilyl trifluoromethanesulfonate and tert-butyldimethylsilane under mild conditions, leading to high-yield production of N-ester type compounds (Sakaitani & Ohfune, 1990).
Molecular Structure Analysis
The molecular structure and conformational stability of tert-Butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate, a related compound, have been explored through Hartree-Fock and density functional theory calculations, revealing insights into its bond lengths, angles, and vibrational frequencies, which are crucial for understanding the reactivity and stability of tert-Butyl (6-bromohexyl)carbamate (Arslan & Demircan, 2007).
Chemical Reactions and Properties
Tert-Butyl (6-bromohexyl)carbamate's chemical reactivity includes its participation in room-temperature Pd-catalyzed amidation of aryl bromides, showcasing its utility as a versatile intermediate for synthesizing N-Boc-protected anilines, a process that can proceed efficiently at room temperature with the aid of sodium tert-butoxide (Bhagwanth et al., 2009).
Scientific Research Applications
1. Chemical Synthesis and Reactions
Preparation and Reaction Mechanisms : Tert-Butyl (6-bromohexyl)carbamate is involved in various synthesis reactions. For instance, it plays a role in the preparation of compounds like tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate and others via reactions like Diels-Alder reactions and hydroxy by halogen replacement reactions (Padwa, Brodney, & Lynch, 2003).
Molecular Structure and Vibrational Frequencies : The molecular structure and vibrational frequencies of tert-butyl carbamates, including variants like tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate, have been investigated through computational methods like Hartree-Fock and density functional theory (Arslan & Demircan, 2007).
2. Pharmacological Intermediates
Synthesis of Bioactive Compounds : Tert-Butyl (6-bromohexyl)carbamate serves as an intermediate in the synthesis of various biologically active compounds. For instance, its derivatives have been used in the synthesis of natural products with cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).
Reactivity Studies : Studies on the reactivity of N-(3-thienyl)carbamates, which include tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates, have been conducted. These studies are important for understanding the preparation of compounds like thieno[3,2-b]pyrroles, which have potential pharmaceutical applications (Brugier, Outurquin, & Paulmier, 2001).
3. Polymer Science
- Synthesis of Polymerizable Antioxidants : Tert-Butyl carbamate derivatives have been synthesized and characterized for their role in stabilizing polymers against thermal oxidation. These antioxidants can copolymerize with vinyl monomers, indicating their utility in enhancing polymer stability (Pan, Liu, & Lau, 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-(6-bromohexyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BrNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-9H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQXVXILNVTMNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583411 | |
Record name | tert-Butyl (6-bromohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-bromohexyl)carbamate | |
CAS RN |
142356-33-0 | |
Record name | tert-Butyl (6-bromohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 142356-33-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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